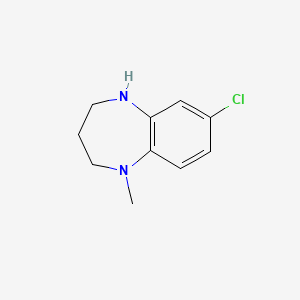

7-Chlor-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin

Übersicht

Beschreibung

7-chloro-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine is a chemical compound with the CAS Number: 1354949-61-3 . It has a molecular weight of 196.68 . The compound is stored at room temperature and is in the form of an oil .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H13ClN2/c1-13-6-2-5-12-9-7-8(11)3-4-10(9)13/h3-4,7,12H,2,5-6H2,1H3 . This code provides a specific textual identifier for the compound’s molecular structure.Physical And Chemical Properties Analysis

The compound has a density of 1.1±0.1 g/cm^3 . It has a boiling point of 299.7±40.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 54.0±3.0 kJ/mol . The flash point is 135.0±27.3 °C . The index of refraction is 1.527 . The molar refractivity is 56.0±0.3 cm^3 . The compound has 1 H bond acceptor and 1 H bond donor . It has no freely rotating bonds . The polar surface area is 12 Å^2 . The polarizability is 22.2±0.5 10^-24 cm^3 . The surface tension is 34.7±3.0 dyne/cm . The molar volume is 182.0±3.0 cm^3 .Wissenschaftliche Forschungsanwendungen

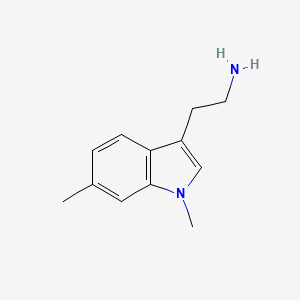

Synthese von Indolderivaten

Indolderivate, die aus Benzodiazepinen wie “7-Chlor-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin” synthetisiert werden können, sind weit verbreitete Moleküle, die in bestimmten Alkaloiden vorkommen . Diese Derivate haben in den letzten Jahren zunehmend Aufmerksamkeit auf sich gezogen, da sie ein großes Potenzial für die Behandlung von Krebszellen, Mikroben und verschiedenen Erkrankungen im menschlichen Körper bergen .

Biologisches Potenzial von Indolderivaten

Indolderivate besitzen verschiedene biologische Aktivitäten, wie z. B. antivirale, entzündungshemmende, krebshemmende, anti-HIV-, antioxidative, antimikrobielle, antituberkulose, antidiabetische, antimalaria- und anticholinesterase-Aktivitäten . Diese breite Palette an biologischen Aktivitäten macht Indolderivate, die aus Benzodiazepinen synthetisiert werden können, zu einem interessanten Forschungsobjekt .

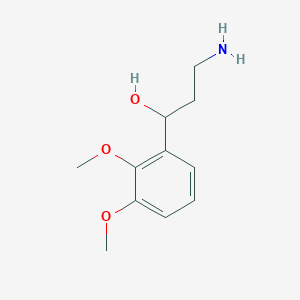

Dopaminrezeptor-Antagonist

“this compound” kann zur Synthese von SCH23390 verwendet werden, einem klassischen D1-Dopaminrezeptor-Antagonisten . Diese Verbindung hemmt direkt G-Protein-gekoppelte nach innen gerichtete Gleichrichter-Kaliumkanäle .

Therapeutische Anwendungen von Benzodiazepinen

Benzodiazepine, darunter “this compound”, haben eine breite Palette an therapeutischen Anwendungen. Sie können als Anxiolytika, Hypnotika, Antiarrhythmika, Vasopressin-Antagonisten, HIV-Reverse-Transkriptase-Inhibitoren und Cholecystokinin-Antagonisten eingesetzt werden .

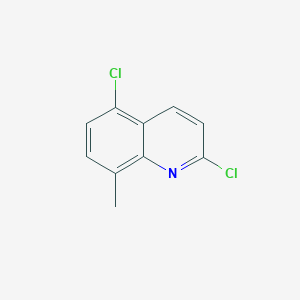

Synthese von spektralen Eigenschaften

“this compound” kann bei der Synthese von spektralen Eigenschaften von 7-Chlor-5-[( o - und p -R 1 Phenyl-1-R 2 3-H-1,4 Benzodiazepin-2-onen verwendet werden .

Entwicklung neuer therapeutischer Möglichkeiten

Die vielfältigen biologischen Aktivitäten von Indolderivaten, die aus Benzodiazepinen wie “this compound” synthetisiert werden können, offenbaren ein immenses Potenzial, das für neuere therapeutische Möglichkeiten erforscht werden sollte .

Wirkmechanismus

7-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine is a member of the benzodiazepine family, which is a group of drugs that act on the central nervous system. These drugs act by binding to GABA receptors in the brain, which leads to a decrease in neuronal activity. This decrease in neuronal activity results in a decrease in anxiety and other symptoms associated with anxiety disorders.

Biochemical and Physiological Effects

7-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine has been studied extensively in the laboratory and has been found to have a number of biochemical and physiological effects. For example, it has been found to have sedative and hypnotic effects, as well as anticonvulsant and muscle relaxant effects. It has also been found to have anxiolytic, antianxiety, and antidepressant effects. In addition, it has been found to have anti-inflammatory, antinociceptive, and neuroprotective effects.

Vorteile Und Einschränkungen Für Laborexperimente

The use of 7-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine in laboratory experiments has a number of advantages and limitations. One advantage is that it is a relatively simple and cost-effective compound to synthesize. This makes it ideal for use in a variety of laboratory experiments. However, it is important to note that 7-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine is a member of the benzodiazepine family, and so it has the potential to cause side effects if used in high doses. Therefore, it is important to ensure that the doses used

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The signal word for the compound is "Warning" . The hazard statements associated with the compound are H302, H315, H319, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Eigenschaften

IUPAC Name |

7-chloro-1-methyl-2,3,4,5-tetrahydro-1,5-benzodiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2/c1-13-6-2-5-12-9-7-8(11)3-4-10(9)13/h3-4,7,12H,2,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBRMZRSVQHOTSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCNC2=C1C=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901183931 | |

| Record name | 1H-1,5-Benzodiazepine, 7-chloro-2,3,4,5-tetrahydro-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901183931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1354949-61-3 | |

| Record name | 1H-1,5-Benzodiazepine, 7-chloro-2,3,4,5-tetrahydro-1-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1354949-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-1,5-Benzodiazepine, 7-chloro-2,3,4,5-tetrahydro-1-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901183931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

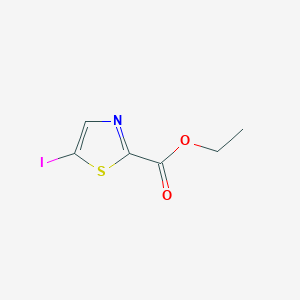

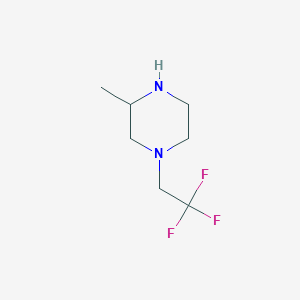

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3-chlorophenyl)methyl]-3-(furan-2-yl)-1H-pyrazol-5-amine](/img/structure/B1455749.png)

![2,8-Dimethyl-1,9-dioxa-4-azaspiro[5.5]undecane](/img/structure/B1455765.png)